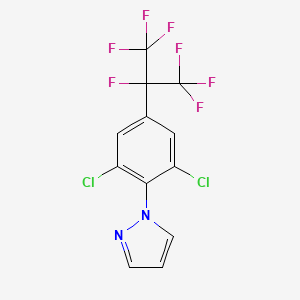

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

1-[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl2F7N2/c13-7-4-6(10(15,11(16,17)18)12(19,20)21)5-8(14)9(7)23-3-1-2-22-23/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQPSGKBRZXFNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=C(C=C(C=C2Cl)C(C(F)(F)F)(C(F)(F)F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl2F7N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129982 | |

| Record name | 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007916-01-8 | |

| Record name | 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,6-Dichloro-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,6-dichloro-4-(perfluoropropan-2-yl)aniline.

Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine or its derivatives to form the pyrazole ring.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and may require the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters.

Purification Steps: Techniques such as recrystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions due to the presence of chlorine atoms.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the phenyl ring.

Scientific Research Applications

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

Pathways Involved: The interaction with molecular targets can modulate various biochemical pathways, leading to specific biological effects.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals

(a) Fipronil (5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Trifluoromethyl)Sulfinyl-1H-Pyrazole-3-Carbonitrile)

- Key Differences: Fipronil incorporates a trifluoromethyl (-CF₃) group at the phenyl para position, whereas the target compound features a bulkier perfluoropropan-2-yl (-C(CF₃)₂F) group. Fipronil includes a sulfinyl (-SO-) and cyano (-CN) group on the pyrazole ring, enhancing its insecticidal activity via GABA receptor inhibition .

- Fipronil’s sulfinyl group contributes to its oxidative stability and binding affinity, which the target compound lacks .

(b) Ethiprole (5-Amino-1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-4-(Ethylsulfinyl)-1H-Pyrazole-3-Carbonitrile)

- Key Differences: Ethiprole substitutes the trifluoromethyl sulfinyl group in fipronil with an ethylsulfinyl (-SO-C₂H₅) moiety. Both ethiprole and the target compound lack the cyano group but differ in para-substituents (trifluoromethyl vs. perfluoropropan-2-yl).

- Functional Implications :

Crystallographic and Physicochemical Properties

(a) 1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-5-(4-Bromobenzenesulfonylamide)-1H-Pyrazole-3-Carbonitrile

- Crystal Structure : Reported in , this analog features a bromobenzenesulfonylamide substituent. The trifluoromethyl group at the phenyl para position allows for tighter molecular packing compared to the perfluoropropan-2-yl group, which may disrupt crystal lattice stability .

- Molecular Weight: 554.1 g/mol (vs.

(b) 1-(2,6-Dichloro-4-(Trifluoromethyl)Phenyl)-5-((3-Bromophenyl)Methyleneimino)-1H-Pyrazole-3-Carbonitrile

- Structural Features: A Schiff base derivative with a bromophenylmethyleneimino group (). The imino group introduces hydrogen-bonding capabilities absent in the target compound, influencing solubility and intermolecular interactions .

Biological Activity

1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole is a synthetic compound with potential applications in agriculture and pharmacology due to its biological activity. This article reviews its biological properties, including antifungal and herbicidal activities, as well as its mechanisms of action.

- Molecular Formula : C12H5Cl2F7N2

- Molecular Weight : 381.0763 g/mol

- CAS Number : 2007916-01-8

- Purity : 95% .

Antifungal Activity

Recent studies have highlighted the compound's efficacy against various phytopathogenic fungi. In particular, it has been evaluated for its ability to inhibit the growth of fungi such as Rhizoctonia solani, Phytophthora infestans, and Fusarium oxysporum.

Case Study: Antifungal Efficacy

A study evaluated several pyrazole derivatives, including 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole. The results indicated that compounds exhibited significant antifungal activity, particularly against R. solani. The effective concentration (EC50) values were as follows:

| Compound | EC50 (mg/L) | Comparison to Bixafen |

|---|---|---|

| Compound 7 | 0.034 | Superior (0.043) |

| Compound 12 | 0.021 | Superior (0.043) |

Additionally, in vivo tests showed that these compounds had lower EC50 values compared to the standard fungicide bixafen, indicating their potential as effective alternatives in agricultural applications .

The primary mechanism of action for the antifungal properties of this compound appears to involve the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the tricarboxylic acid cycle. Inhibitory activity was quantified with an IC50 value of 1.836 mg/L for one of the tested compounds, demonstrating competitive inhibition similar to that of established fungicides .

Herbicidal Activity

In addition to antifungal properties, research indicates potential herbicidal activity. The compound's structural characteristics suggest it may interfere with plant growth regulators or metabolic pathways critical for plant development.

Summary of Findings

The biological activity of 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole can be summarized as follows:

- Antifungal Activity : Effective against multiple fungal pathogens with lower EC50 values than commercial fungicides.

- Mechanism : Inhibition of SDH suggests a novel target for antifungal agents.

- Potential Herbicidal Effects : Further studies are warranted to explore its herbicidal capabilities.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare derivatives of 1-(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)-1H-pyrazole?

Answer:

The synthesis typically involves multi-step reactions starting from 2,6-dichloro-4-(trifluoromethyl)aniline derivatives. Key steps include:

- Nitrosation : Reaction with nitrosyl sulfuric acid to generate diazonium intermediates .

- Cyclization : Coupling with ethyl 2,3-dicyanopropionate in acetic acid to form the pyrazole core .

- Functionalization : Subsequent reactions (e.g., sulfonylation with 4-bromobenzenesulfonyl chloride in pyridine) introduce substituents at the 5-position of the pyrazole ring .

Yield optimization often requires controlled temperature (e.g., room temperature for sulfonylation) and stoichiometric ratios of reagents.

Advanced: How can crystallographic refinement address disordered fluorine atoms in the perfluoropropan-2-yl group?

Answer:

Disordered fluorine atoms in the trifluoromethyl or perfluorinated groups are common due to rotational flexibility. Methodological approaches include:

- Partial Occupancy Refinement : Assigning fractional occupancy (e.g., 0.50 per fluorine site) to avoid artificially high thermal displacement parameters (Ueq) .

- Distance Constraints : Fixing C–F bond lengths to 1.355 Å during refinement to maintain geometric accuracy .

- Software Tools : SHELXL’s restraints (e.g., DFIX, ISOR) stabilize refinement, particularly for high-resolution data .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- X-ray Diffraction (XRD) : Determines crystal structure parameters (e.g., space group P121/c1, monoclinic system with β = 101.36°) .

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify substituent effects (e.g., deshielding of pyrazole protons due to electron-withdrawing groups) .

- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm<sup>-1</sup>) .

Advanced: What strategies improve reaction efficiency for introducing sulfonamide groups to the pyrazole ring?

Answer:

- Solvent Selection : Pyridine acts as both solvent and base, neutralizing HCl byproducts during sulfonylation .

- Temperature Control : Reactions conducted at room temperature minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

- Purification : Slow evaporation of acetone/ethanol (1:1) yields high-purity single crystals for structural validation .

Advanced: How do structural modifications influence biological activity in acaricidal studies?

Answer:

- Substituent Effects : Bromine at the pyrazole 5-position enhances activity against Tetranychus cinnabarinus (100% mortality at 500 mg/L). Trifluoromethylsulfinyl groups improve lipid solubility, aiding membrane penetration .

- Steric Considerations : Bulky substituents (e.g., 4-bromobenzenesulfonyl) may hinder target binding, reducing efficacy at lower concentrations (30–50% mortality at 100 mg/L) .

Basic: What crystallographic parameters are typical for derivatives of this compound?

Answer:

- Monoclinic Systems : Common space group P121/c1 with unit cell parameters a = 13.064 Å, b = 14.692 Å, c = 9.993 Å, β = 101.36°, V = 1880.4 ų .

- Orthorhombic Systems : Space group Pbca observed in analogs with fused pyranopyrazole rings (a = 13.335 Å, b = 14.205 Å, c = 15.913 Å) .

Advanced: How can computational tools like SHELX and SIR97 enhance structural determination?

Answer:

- SHELX Suite : SHELXL refines disordered atoms via restraints, while SHELXD/SHELXE enable rapid phase determination for twinned or high-throughput datasets .

- SIR97 : Integrates direct methods (e.g., Patterson synthesis) with Fourier refinement, improving convergence for low-symmetry structures .

Basic: What safety precautions are essential when handling perfluorinated pyrazole derivatives?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl, SO2) .

- Waste Disposal : Neutralize acidic waste with bicarbonate before disposal .

Advanced: What role does the trifluoromethyl group play in material science applications?

Answer:

- Electron-Withdrawing Effects : Enhances thermal stability and redox resistance in optoelectronic materials .

- Hydrophobicity : Improves corrosion resistance in coatings, attributed to the low polarizability of C–F bonds .

Advanced: How are structure-activity relationships (SAR) explored for pesticidal derivatives?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.